molecular formula C14H22N2O4S2 B6571759 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide CAS No. 946347-47-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide

Cat. No.: B6571759
CAS No.: 946347-47-3
M. Wt: 346.5 g/mol
InChI Key: RCUGOTGXQVFUPF-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with two sulfonyl groups. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active sulfonamides, which are commonly employed as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) or receptor antagonists.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-10-21(17,18)15-13-7-8-14-12(11-13)6-5-9-16(14)22(19,20)4-2/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGOTGXQVFUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a tetrahydroquinoline moiety, an ethanesulfonyl group, and a sulfonamide functional group, which contribute to its solubility and biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S. The structure is characterized by the following components:

  • Tetrahydroquinoline Core : Provides a scaffold for interaction with biological targets.
  • Ethanesulfonyl Group : Enhances solubility and may influence binding affinity.
  • Sulfonamide Group : Known for its antibacterial properties and potential in drug development.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its ability to inhibit various bacterial strains. Studies suggest that compounds with similar structures can inhibit bacterial growth through mechanisms that disrupt folic acid synthesis, a critical pathway in bacterial metabolism.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance:

  • Cell Line Studies : In vitro tests have shown that derivatives of tetrahydroquinoline exhibit antiproliferative effects against various cancer cell lines. The IC50 values indicate significant cytotoxicity in certain cases, suggesting that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
A2058 Melanoma0.58Inhibition of ERK and AKT pathways
MCF7 Breast Cancer1.2Induction of apoptosis

The biological mechanisms underlying the activity of this compound are believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or bacterial metabolism.
  • Signal Transduction Pathways : Modulating pathways such as NF-kB and STAT3 that are crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on TTK Inhibitors : Research on threonine tyrosine kinase (TTK) inhibitors demonstrated that small molecules can effectively inhibit cancer cell growth by targeting specific kinases involved in cell division. This suggests a potential pathway for this compound to exert similar effects through targeted inhibition.
  • Antiproliferative Effects : A study found that compounds with structural similarities exhibited strong antiproliferative activity against various tumor cell lines. This reinforces the hypothesis that this compound may also possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Groups Biological Activity (Reported) Key Differences from Target Compound
Target Compound Tetrahydroquinoline Ethane + Propane Not reported (hypothesized enzyme inhibition) Dual sulfonyl groups at positions 1 and 6
Celecoxib Pyrazole One (sulfonamide) COX-2 inhibition Lack of tetrahydroquinoline scaffold
Hydrochlorothiazide Benzothiadiazine One (sulfonamide) Diuretic (carbonic anhydrase inhibition) No fused ring system or dual sulfonyl groups
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Amino alcohol None Impurity in drospirenone formulations Thiophene and naphthalene substituents; no sulfonamide groups

Key Findings :

Sulfonyl Group Configuration : Unlike hydrochlorothiazide or celecoxib, the target compound contains two sulfonyl groups, which may confer dual binding modes or enhanced solubility.

Functional Group Contrast : The evidence-provided compound (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine lacks sulfonamide groups entirely, emphasizing the uniqueness of the target compound’s sulfonyl-rich structure.

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